3-(4-Phenoxyphenyl)prop-2-yn-1-ol
Overview
Description
3-(4-Phenoxyphenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C15H12O2 and a molecular weight of 224.26 g/mol . This compound is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to a propyn-1-ol moiety. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 3-(4-Phenoxyphenyl)prop-2-yn-1-ol typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 4-phenoxybenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-Phenoxyphenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent and conditions used.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Major Products: Major products from these reactions include aldehydes, carboxylic acids, alcohols, alkanes, and substituted derivatives.
Scientific Research Applications
3-(4-Phenoxyphenyl)prop-2-yn-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Phenoxyphenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-(4-Phenoxyphenyl)prop-2-yn-1-ol can be compared with other similar compounds:
Properties
IUPAC Name |
3-(4-phenoxyphenyl)prop-2-yn-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-12-4-5-13-8-10-15(11-9-13)17-14-6-2-1-3-7-14/h1-3,6-11,16H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZRYYMVXOISGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C#CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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